molecular formula C17H18N2O5 B5588273 ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate

ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate

Cat. No. B5588273
M. Wt: 330.33 g/mol
InChI Key: MGNSHGMTFYJREJ-QBFSEMIESA-N
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Description

Ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of piperazine and coumarin, which are compounds known for their wide range of biological activities and applications in chemical synthesis.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves reactions with secondary amines or specific reagents to afford N,N′-disubstituted piperazine derivatives or complex heterocyclic systems (Vasileva et al., 2018). For instance, reactions with acetonitriles and 4-hydroxycoumarin have led to the formation of substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates, showcasing the compound's ability to engage in spiro heterocyclization reactions (Dmitriev et al., 2015).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FTIR and NMR have been utilized to characterize the molecular structure of related piperazine derivatives. These studies reveal intricate details about the compound's geometry, bond lengths, angles, and overall conformation (Prakash et al., 2014).

Chemical Reactions and Properties

Piperazine derivatives exhibit a broad spectrum of chemical reactivity, participating in various organic reactions. For example, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide, forming triazinones and diones under different conditions, which highlights the compound's versatile reactivity (Vetyugova et al., 2018).

Physical Properties Analysis

The physical properties, including polymorphism, crystallinity, and solubility, can be determined through crystallization methods and spectroscopic analysis. Such properties are crucial for understanding the stability, formulation, and potential applications of the compound (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

Piperazine derivatives' chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by their structural features. Studies on the binding of these compounds with metals have provided insights into their ligand properties and potential use in forming complexes with biological or catalytic activity (Prakash et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many chromene derivatives exhibit their biological activities by interacting with various enzymes or receptors in the body .

properties

IUPAC Name

ethyl 4-[(Z)-(2,4-dioxochromen-3-ylidene)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-2-23-17(22)19-9-7-18(8-10-19)11-13-15(20)12-5-3-4-6-14(12)24-16(13)21/h3-6,11H,2,7-10H2,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNSHGMTFYJREJ-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C2C(=O)C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(Z)-(2,4-dioxochromen-3-ylidene)methyl]piperazine-1-carboxylate

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